molecular formula C14H22O2 B13977567 tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide CAS No. 52031-76-2

tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide

Cat. No.: B13977567
CAS No.: 52031-76-2
M. Wt: 222.32 g/mol
InChI Key: URHPHLGQBBDTGJ-UHFFFAOYSA-N
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Description

tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide: is an organic peroxide compound with the molecular formula C14H22O2 . It is characterized by the presence of a peroxide functional group, which consists of an oxygen-oxygen single bond. This compound is known for its applications in various chemical reactions and industrial processes due to its ability to act as a radical initiator.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide can be synthesized through the reaction of tert-butyl hydroperoxide with 1-methyl-1-(4-tolyl)ethanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the peroxide.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of tert-butyl hydroperoxide to a reactor containing 1-methyl-1-(4-tolyl)ethanol and an acid catalyst. The reaction mixture is then cooled and purified through distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide can undergo oxidation reactions, where it acts as an oxidizing agent to convert substrates into their corresponding oxidized forms.

    Reduction: Although less common, it can also participate in reduction reactions under specific conditions.

    Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common reagents include and . The reactions are typically carried out at room temperature.

    Reduction: Reagents such as or can be used under controlled conditions.

    Substitution: Nucleophiles like or can be used in the presence of a base catalyst.

Major Products Formed:

    Oxidation: The major products are often or .

    Reduction: The products can include or .

    Substitution: The products vary depending on the nucleophile used, but can include or .

Scientific Research Applications

Chemistry: tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide is widely used as a radical initiator in polymerization reactions. It helps in the formation of polymers by initiating the chain reaction process.

Biology: In biological research, this compound is used to study oxidative stress and its effects on cellular processes. It serves as a model compound to induce oxidative damage in cells.

Medicine: this compound is investigated for its potential use in drug delivery systems. Its ability to generate radicals can be harnessed to trigger the release of therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of various polymers and resins. It is also employed in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide exerts its effects primarily through the generation of free radicals. The peroxide bond (O-O) undergoes homolytic cleavage upon heating or exposure to light, resulting in the formation of two radicals. These radicals can then initiate various chemical reactions, including polymerization and oxidation.

Molecular Targets and Pathways: The radicals generated by this compound can interact with a wide range of molecular targets, including unsaturated hydrocarbons , aromatic compounds , and biomolecules . The pathways involved typically include radical chain reactions and oxidative stress pathways .

Comparison with Similar Compounds

  • tert-Butyl hydroperoxide
  • 1-methyl-1-(4-tolyl)ethanol
  • tert-Butyl 1-phenyl-1-(4-tolyl)ethyl peroxide

Uniqueness: tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the peroxide functional group. This combination allows it to act as an effective radical initiator while maintaining a relatively high degree of stability compared to other peroxides.

Properties

CAS No.

52031-76-2

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

1-(2-tert-butylperoxypropan-2-yl)-4-methylbenzene

InChI

InChI=1S/C14H22O2/c1-11-7-9-12(10-8-11)14(5,6)16-15-13(2,3)4/h7-10H,1-6H3

InChI Key

URHPHLGQBBDTGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)OOC(C)(C)C

Origin of Product

United States

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